molecular formula C19H14N4S B5854937 N-1-naphthyl-N'-6-quinoxalinylthiourea

N-1-naphthyl-N'-6-quinoxalinylthiourea

Cat. No. B5854937
M. Wt: 330.4 g/mol
InChI Key: SXAZTOVFCPBMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-naphthyl-N'-6-quinoxalinylthiourea, also known as EGT, is a chemical compound that has been widely studied for its potential applications in scientific research. The compound was first synthesized in the 1960s and has since been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential uses in laboratory experiments.

Mechanism of Action

The mechanism of action of N-1-naphthyl-N'-6-quinoxalinylthiourea involves its ability to bind to the active site of certain enzymes, thereby inhibiting their activity. In particular, N-1-naphthyl-N'-6-quinoxalinylthiourea has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of ROS. By inhibiting the activity of xanthine oxidase, N-1-naphthyl-N'-6-quinoxalinylthiourea can reduce the production of ROS and protect cells and tissues from oxidative damage.
Biochemical and Physiological Effects:
N-1-naphthyl-N'-6-quinoxalinylthiourea has been shown to have a number of biochemical and physiological effects in laboratory experiments. These include:
- Inhibition of xanthine oxidase activity
- Reduction of ROS production
- Protection against oxidative stress
- Anti-inflammatory effects
- Anti-cancer effects

Advantages and Limitations for Lab Experiments

One of the major advantages of N-1-naphthyl-N'-6-quinoxalinylthiourea for laboratory experiments is its ability to inhibit the activity of xanthine oxidase, a key enzyme involved in ROS production. This makes N-1-naphthyl-N'-6-quinoxalinylthiourea a valuable tool for studying the role of ROS in disease and for developing new treatments for diseases associated with oxidative stress.
However, there are also some limitations to the use of N-1-naphthyl-N'-6-quinoxalinylthiourea in laboratory experiments. For example, the compound can be toxic at high concentrations, which can limit its usefulness in certain experiments. In addition, N-1-naphthyl-N'-6-quinoxalinylthiourea may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research on N-1-naphthyl-N'-6-quinoxalinylthiourea. Some of these include:
- Further exploration of the compound's mechanism of action, including its interactions with other enzymes and proteins
- Development of new analogs of N-1-naphthyl-N'-6-quinoxalinylthiourea with improved potency and selectivity
- Investigation of the compound's potential as a therapeutic agent for diseases associated with oxidative stress, such as cancer, neurodegenerative disorders, and cardiovascular disease
- Exploration of the compound's potential as a tool for studying the role of ROS in disease and for developing new treatments for diseases associated with oxidative stress.
Conclusion:
In conclusion, N-1-naphthyl-N'-6-quinoxalinylthiourea (N-1-naphthyl-N'-6-quinoxalinylthiourea) is a chemical compound that has been widely studied for its potential applications in scientific research. The compound has been shown to inhibit the activity of xanthine oxidase, a key enzyme involved in ROS production, and has a number of potential uses in laboratory experiments. While there are some limitations to the use of N-1-naphthyl-N'-6-quinoxalinylthiourea in experiments, there are also a number of potential future directions for research on the compound, including the development of new analogs and the exploration of its potential as a therapeutic agent for diseases associated with oxidative stress.

Synthesis Methods

The synthesis of N-1-naphthyl-N'-6-quinoxalinylthiourea involves the reaction of 1-naphthylamine with quinoxaline-6-thiol in the presence of a catalyst such as copper(II) chloride. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

N-1-naphthyl-N'-6-quinoxalinylthiourea has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the compound's ability to inhibit the activity of certain enzymes, particularly those involved in the production of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, and have been implicated in a wide range of diseases including cancer, neurodegenerative disorders, and cardiovascular disease.

properties

IUPAC Name

1-naphthalen-1-yl-3-quinoxalin-6-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4S/c24-19(22-14-8-9-17-18(12-14)21-11-10-20-17)23-16-7-3-5-13-4-1-2-6-15(13)16/h1-12H,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAZTOVFCPBMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=S)NC3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalen-1-yl-3-quinoxalin-6-ylthiourea

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